Ki20227 (N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N′-[1-(1,3-thiazole-2-yl)ethyl]urea) is a potent and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as the c-Fms tyrosine kinase. [, , , ] This receptor plays a crucial role in the proliferation, differentiation, and function of macrophages and osteoclasts. [, ] Ki20227 is classified as a tyrosine kinase inhibitor due to its ability to block the kinase activity of CSF1R. [, , ] It has been extensively used in preclinical research to investigate the role of CSF1R signaling in various biological processes, particularly in inflammatory diseases, bone remodeling, and cancer. [, , , , , , , , , , , ]
The synthesis of Ki20227 involves several steps that include the coupling of specific chemical precursors to form the desired urea structure. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques.
The synthetic route begins with the formation of the quinoline derivative, followed by the introduction of methoxy groups and subsequent coupling with thiazole derivatives to yield the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and confirm the structure of Ki20227 .
The molecular structure of Ki20227 features a complex arrangement that includes a quinoline moiety linked to a methoxyphenyl group and a thiazole ring. This structure is critical for its interaction with the c-Fms receptor.
Ki20227 primarily acts through competitive inhibition of the c-Fms receptor, preventing its activation by macrophage colony-stimulating factor. This inhibition leads to reduced osteoclastogenesis and inflammation.
The efficacy of Ki20227 can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For c-Fms, the IC50 value for Ki20227 is approximately 2 nmol/L, indicating potent inhibitory activity compared to its enantiomers .
Ki20227 exerts its action by binding to the c-Fms receptor, blocking downstream signaling pathways that promote inflammation and bone resorption. This mechanism is particularly relevant in conditions characterized by excessive osteoclast activity, such as rheumatoid arthritis.
In preclinical models, oral administration of Ki20227 significantly reduced markers of inflammation and osteoclast activity in collagen-induced arthritis models. This suggests that it may help mitigate disease progression by inhibiting M-CSF-dependent pathways .
Ki20227 has been investigated for its potential applications in treating inflammatory diseases such as rheumatoid arthritis due to its ability to inhibit osteoclast differentiation. Additionally, research suggests that it may have utility in cancer therapies where macrophage activity contributes to tumor progression or metastasis . Its selective inhibition profile makes it a candidate for further development as a therapeutic agent aimed at modulating immune responses without broadly suppressing immune function.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: